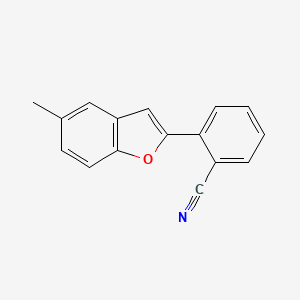

2-(5-Methylbenzofuran-2-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1-benzofuran-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c1-11-6-7-15-13(8-11)9-16(18-15)14-5-3-2-4-12(14)10-17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACAGQBRVQSDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Benzofuran and Benzonitrile Scaffolds in Advanced Chemical Research

The benzofuran (B130515) and benzonitrile (B105546) moieties are independently recognized as "privileged scaffolds" in medicinal chemistry and materials science, signifying their recurring presence in a multitude of biologically active and functional molecules. nih.govtaylorandfrancis.com Their combination within a single molecular entity, as seen in aryl-benzofuran nitriles, provides a rich platform for chemical and biological investigation.

The benzofuran scaffold , a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a fundamental structural unit in numerous natural products and synthetic compounds. nih.govnih.gov This heterocycle is associated with an extensive array of pharmacological activities. nih.govresearchgate.net Research has demonstrated that benzofuran derivatives possess potent antimicrobial, anti-inflammatory, antitumor, and neuroprotective properties, among others. nih.govtaylorandfrancis.comnih.gov The unique structural features and broad biological profile of the benzofuran ring system establish it as a premier building block for the design and development of new therapeutic agents. rsc.orgresearchgate.net Its prevalence in nature and its proven efficacy in synthetic drugs underscore its importance in advanced chemical research. nih.govacs.org

Table 1: Selected Biological Activities of Benzofuran Derivatives

| Biological Activity | Example Application/Target | Reference(s) |

| Antimicrobial | DNA gyrase B inhibitors for Mycobacterium tuberculosis | nih.gov |

| Antitumor | Inhibition of tubulin polymerization, angiogenesis | taylorandfrancis.commdpi.com |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition | mdpi.com |

| Neuroprotective | Inhibition of β-amyloid (Aβ) fibril formation (Anti-Alzheimer's) | nih.govnih.gov |

| Antiviral | Inhibition of viral replication pathways | taylorandfrancis.comnih.gov |

| Antifungal | Broad-spectrum activity against pathogenic fungi | nih.govrsc.org |

The benzonitrile scaffold , an aromatic ring bearing a nitrile (-C≡N) group, is a crucial intermediate in organic synthesis and a key component in many pharmaceuticals. rsc.orgresearchgate.net The nitrile group is a versatile functional group that can be hydrolyzed to carboxylic acids or reduced to amines, providing a gateway to a wide range of chemical transformations. researchgate.net In medicinal chemistry, the nitrile often serves as a bioisostere for a carbonyl group, capable of acting as a hydrogen bond acceptor to modulate interactions with biological targets. nih.gov Its strong electron-withdrawing nature can also polarize the aromatic ring, which can be leveraged to enhance π-π stacking interactions or improve a molecule's metabolic stability by making the ring less susceptible to oxidative metabolism. nih.gov Several commercial drugs, including the anti-cancer agent letrozole (B1683767) and the anti-dermatitis drug crisaborole, feature the benzonitrile fragment, highlighting its clinical significance. nih.gov

Rationale for Comprehensive Academic Investigation of 2 5 Methylbenzofuran 2 Yl Benzonitrile

While specific, in-depth research focused exclusively on 2-(5-Methylbenzofuran-2-yl)benzonitrile is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on its molecular architecture and the known properties of its constituent parts. The compound serves as a model for a class of molecules with significant potential in both synthetic and medicinal chemistry.

The primary rationale for its study lies in its identity as a 2-arylbenzofuran . This subclass of compounds is known to exhibit significant bioactivity. For instance, various 2-arylbenzofurans have been investigated as potential agents for treating Alzheimer's disease and as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). mdpi.comnih.gov The direct linkage of the benzonitrile-substituted phenyl ring to the C2 position of the benzofuran (B130515) core creates a conjugated system with distinct electronic and conformational properties that are ripe for exploration.

Furthermore, the specific substitution pattern of this compound offers unique avenues for research:

The 5-Methyl Group: The methyl group on the benzofuran ring is a small, lipophilic substituent that can significantly influence the molecule's pharmacokinetic profile. It can affect properties such as solubility, membrane permeability, and metabolic stability. Its presence provides a key point of modification for developing structure-activity relationship (SAR) studies to optimize biological activity.

The ortho-Nitrile Group: The placement of the nitrile group at the C2 position of the phenyl ring, adjacent to the bond connecting to the benzofuran, introduces specific steric and electronic effects. This ortho configuration can be exploited in synthetic chemistry, potentially serving as a precursor for intramolecular cyclization reactions to build more complex, rigid polycyclic heterocyclic systems.

Therefore, this compound represents an exemplary target for academic investigation. It can be utilized as a molecular probe to explore new biological activities within the 2-arylbenzofuran class and as a versatile building block for the synthesis of novel, structurally complex organic molecules.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 5 Methylbenzofuran 2 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. A complete assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances, supported by two-dimensional (2D) correlation experiments, provides definitive evidence for the connectivity and spatial arrangement of atoms within 2-(5-Methylbenzofuran-2-yl)benzonitrile.

The structural confirmation of this compound is achieved through a detailed analysis of its 1D and 2D NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the aromatic region would be expected to show a complex pattern of signals corresponding to the protons of the benzofuran (B130515) and benzonitrile (B105546) rings. The methyl group protons on the benzofuran ring would appear as a distinct singlet, typically in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound would be expected to show signals for all carbon atoms, including the quaternary carbons of the fused rings, the carbon of the nitrile group (typically in the downfield region), and the methyl carbon.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can be used to directly observe the nitrogen atom of the nitrile group, providing further confirmation of its chemical environment.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, allowing for the assignment of adjacent protons within the benzofuran and benzonitrile ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, facilitating the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the benzofuran and benzonitrile moieties and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is valuable for determining the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

A comprehensive analysis of these NMR data allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl Protons | ~2.4 | Singlet |

| Benzofuran Protons | ~7.0 - 7.5 | Multiplet |

| Benzonitrile Protons | ~7.6 - 7.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Carbon | ~21 |

| Nitrile Carbon | ~118 |

| Aromatic Carbons | ~110 - 160 |

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can probe the structure in the solid phase. This technique is particularly useful for studying crystalline forms and identifying the presence of polymorphs, which may exhibit different physical properties. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, ssNMR can provide insights into the molecular packing and intermolecular interactions within the crystal lattice of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

HRMS is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound.

For a compound like this compound, soft ionization techniques such as ESI-MS and MALDI-TOF are typically employed to generate intact molecular ions with minimal fragmentation. The high-resolution measurement of the molecular ion peak would allow for the unambiguous confirmation of the molecular formula, C₁₆H₁₁NO. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern would be expected to show characteristic losses corresponding to the nitrile group and cleavage of the bond between the benzofuran and benzonitrile rings.

Table 3: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Expected Fragmentation |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₂NO⁺ | 234.0913 | Loss of HCN, fragmentation of the benzofuran ring |

Single-Crystal X-ray Diffraction for Definitive Structural Determination and Conformation of this compound

Single-crystal X-ray diffraction is the gold standard for the definitive determination of molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a three-dimensional model of the molecule can be generated. This model provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, the crystal structure reveals the conformation of the molecule in the solid state and provides insights into the intermolecular interactions, such as π-π stacking and hydrogen bonding, that govern the crystal packing. While a specific crystal structure for this exact compound is not publicly available, related structures of 2-aryl-5-methylbenzofurans have been reported, suggesting that the molecule would likely adopt a relatively planar conformation with some degree of twisting between the benzofuran and benzonitrile rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can serve as a "fingerprint" for the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2220-2230 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic rings and the methyl group, as well as C=C stretching vibrations of the aromatic rings and C-O stretching of the furan (B31954) ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum compared to the IR spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for the confirmation of its functional groups and providing a unique spectral fingerprint for identification.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C≡N (Nitrile) | Stretching | 2220 - 2230 | IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Methyl C-H | Stretching | 2850 - 2960 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| C-O (Furan) | Stretching | 1000 - 1300 | IR |

UV-Vis Spectroscopy for Electronic Structure and Conjugation Analysis of the Aromatic System

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing insights into its electronic structure and the extent of conjugation. The aromatic system of this compound, which comprises a benzofuran moiety linked to a benzonitrile group, is expected to exhibit characteristic absorption bands in the ultraviolet region.

The electronic spectrum of this compound is primarily governed by π → π* transitions within the conjugated system. The benzofuran and benzonitrile rings, along with the C-C single bond connecting them, form an extended π-electron system. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores.

In analogous compounds like 2-phenylbenzofuran, characteristic absorption bands are observed that correspond to these π → π* transitions. For this compound, several distinct absorption bands are anticipated. The presence of the methyl group on the benzofuran ring is likely to have a minor hyperchromic (increase in absorption intensity) and bathochromic effect due to its electron-donating inductive effect. The nitrile group, being an electron-withdrawing group, will also influence the electronic transitions, potentially leading to charge-transfer bands.

A study of the N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer, a related benzofuran derivative, revealed a maximum absorption wavelength (λmax) at 332 nm. dergi-fytronix.com This provides a reasonable estimate for one of the principal absorption bands in this compound. The spectrum is expected to display multiple bands, characteristic of complex aromatic systems.

Table 1: Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|

| ~250-260 | ~15,000 - 25,000 | π → π* (Benzonitrile moiety) |

| ~290-300 | ~20,000 - 30,000 | π → π* (Benzofuran moiety) |

| ~320-340 | ~25,000 - 35,000 | π → π* (Extended conjugation) |

Note: The data in this table are hypothetical and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation Methodologies

Chromatographic methods are indispensable for the purification and purity assessment of synthesized organic compounds. For a non-volatile and thermally stable compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar to nonpolar organic compounds. For this compound, a C18 or C8 stationary phase would be appropriate. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and separating it from any impurities with different polarities. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound (e.g., ~330 nm) to ensure high sensitivity. For isolation purposes, preparative HPLC using a larger column and higher flow rates can be employed.

Gas Chromatography (GC)

GC is a high-resolution technique suitable for volatile and thermally stable compounds. This compound is expected to have sufficient volatility and thermal stability for GC analysis. A capillary column with a nonpolar or moderately polar stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5), would be suitable. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for structural confirmation of the parent compound and any impurities.

Table 2: Typical Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium (1 mL/min) |

| Temperature | Ambient | Oven: 150°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at ~330 nm | Mass Spectrometry (MS) or Flame Ionization (FID) |

| Injection Volume | 10 µL | 1 µL (split mode) |

Note: These conditions are illustrative and would require optimization for specific instrumentation and sample matrices.

Theoretical and Computational Chemistry Approaches to 2 5 Methylbenzofuran 2 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density rather than the many-electron wave function. This approach offers a good balance between accuracy and computational cost, making it suitable for molecules of the size of 2-(5-Methylbenzofuran-2-yl)benzonitrile.

Geometry optimization is a key application of DFT. By calculating the forces on each atom, the method iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface, which corresponds to a stable conformation of the molecule. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides insights into the molecule's three-dimensional shape.

Once the geometry is optimized, DFT can be used to calculate the molecule's total electronic energy, which is crucial for determining its stability and reactivity. Other electronic properties that can be derived from DFT calculations include the dipole moment, polarizability, and the distribution of electron density. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important as they provide information about the molecule's reactivity and electronic transitions.

Illustrative Data Table for DFT Calculations:

| Property | Calculated Value (Illustrative) |

| Total Electronic Energy | -875.34 Hartrees |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.32 eV |

| Dipole Moment | 3.45 Debye |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

While computationally more demanding than DFT, ab initio methods are often employed to obtain benchmark-quality data for smaller molecules or to refine the results from DFT calculations for larger systems. For this compound, high-level ab initio calculations could be used to obtain very precise values for its electronic energy, ionization potential, and electron affinity. These calculations would serve as a reference to validate the accuracy of less computationally expensive methods like DFT.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima, IR Frequencies) for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure or to aid in the assignment of complex spectra.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. This information is useful for understanding the electronic structure and color of the compound.

IR Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the Infrared (IR) spectrum of a molecule. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific type of molecular motion, such as bond stretching or bending. This theoretical spectrum can be a valuable tool for identifying functional groups and interpreting experimental IR data.

Illustrative Data Table for Predicted Spectroscopic Parameters:

| Spectroscopic Parameter | Predicted Value (Illustrative) |

| ¹H NMR Chemical Shift (aromatic) | 6.8 - 7.9 ppm |

| ¹³C NMR Chemical Shift (aromatic) | 110 - 160 ppm |

| UV-Vis λmax | 315 nm |

| IR Frequency (C≡N stretch) | 2235 cm⁻¹ |

| IR Frequency (C-O-C stretch) | 1250 cm⁻¹ |

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies.

For this compound, a key conformational feature is the dihedral angle between the benzofuran (B130515) and benzonitrile (B105546) ring systems. A potential energy surface (PES) can be generated by systematically varying this dihedral angle and calculating the energy at each point. The minima on the PES correspond to stable conformers, while the energy barriers between them indicate the ease of interconversion. This analysis can reveal whether the molecule is rigid or flexible and what its preferred shape is.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Crystalline State

While quantum chemical calculations typically focus on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in solution or in a crystal.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of dynamic processes, such as conformational changes, solvent effects, and intermolecular interactions. For this compound, an MD simulation in a solvent like water or ethanol (B145695) could provide insights into how the solvent molecules interact with the solute and how this affects its conformation and dynamics. In the solid state, MD can be used to study crystal packing and lattice dynamics.

Reaction Pathway Modeling and Transition State Calculations for Synthetic Transformations

Computational chemistry can also be used to study the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.

For the synthesis of this compound, reaction pathway modeling could be used to investigate different synthetic routes and to understand the mechanism of each step. Transition state calculations are particularly important as they allow for the determination of the activation energy of a reaction, which is a key factor in determining the reaction rate. This information can be used to optimize reaction conditions and to predict the feasibility of a proposed synthetic route. For example, the mechanism of a palladium-catalyzed cross-coupling reaction to form the bond between the benzofuran and benzonitrile rings could be investigated using these methods.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling of Intrinsic Molecular Properties

Quantitative Structure-Property Relationship (QSPR) modeling represents a significant computational approach in chemical and pharmaceutical sciences. These models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. The fundamental principle of QSPR is that the structural features of a molecule, quantified by molecular descriptors, determine its properties. While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies are broadly applicable. This section will detail the theoretical application of QSPR to this compound, drawing upon established practices for similar heterocyclic structures like benzofuran derivatives.

The development of a QSPR model involves several key steps: the selection of a dataset of compounds, the calculation of molecular descriptors, the development of a mathematical equation linking the descriptors to the property of interest, and rigorous model validation. For this compound, a hypothetical QSPR study might aim to predict properties such as solubility, boiling point, or log P (the logarithm of the partition coefficient between octanol (B41247) and water), which are crucial in various chemical and pharmaceutical applications.

Molecular Descriptors in QSPR for this compound

A wide array of molecular descriptors can be calculated to represent the structural and electronic features of this compound. These descriptors are categorized based on the information they encode:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These are related to the compound's physicochemical properties, such as molar refractivity and polarizability.

For a molecule like this compound, a combination of these descriptors would be employed to build a robust QSPR model. For instance, the presence of the benzofuran and benzonitrile rings, along with the methyl group, would be captured by various topological and electronic descriptors.

Illustrative QSPR Model Development

To illustrate the process, consider the development of a QSPR model to predict the log P of a series of benzofuran derivatives, including this compound. A hypothetical dataset could be constructed with experimentally determined log P values for these compounds. Subsequently, a variety of molecular descriptors would be calculated for each compound in the dataset.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) would then be used to establish a mathematical relationship between the descriptors and the log P values.

An example of a hypothetical MLR equation could be:

log P = c₀ + c₁TPSA + c₂V + c₃*HOMO

Where:

log P is the predicted octanol-water partition coefficient.

TPSA is the topological polar surface area.

V is the molecular volume.

HOMO is the energy of the highest occupied molecular orbital.

c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.

Hypothetical Data for QSPR Modeling of Benzofuran Derivatives

The following interactive table represents a hypothetical dataset that could be used for a QSPR study. It includes this compound and other hypothetical benzofuran derivatives, along with selected molecular descriptors and an experimental log P value.

| Compound | Experimental log P | TPSA (Ų) | Molecular Volume (ų) | HOMO (eV) |

| 2-(Benzofuran-2-yl)benzonitrile | 3.8 | 53.4 | 200.1 | -6.5 |

| This compound | 4.2 | 53.4 | 215.6 | -6.3 |

| 2-(5-Chlorobenzofuran-2-yl)benzonitrile | 4.5 | 53.4 | 210.3 | -6.7 |

| 2-(5-Methoxybenzofuran-2-yl)benzonitrile | 3.9 | 62.6 | 220.8 | -6.1 |

| 2-(Benzofuran-2-yl)benzonitrile-4-carbonitrile | 3.5 | 77.2 | 212.5 | -6.9 |

Note: The data in this table is purely illustrative and intended to demonstrate the type of information used in a QSPR study. It does not represent actual experimental or calculated values.

Model Validation and Predictive Power

A critical step in QSPR modeling is validation to ensure the model is robust and has good predictive power. This is typically achieved through internal validation techniques like cross-validation (e.g., leave-one-out) and external validation using an independent test set of compounds that were not used in the model development. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE) are used to assess the model's performance.

For this compound, a validated QSPR model could be a valuable tool for predicting its intrinsic molecular properties, thereby guiding further experimental studies and applications without the need for extensive laboratory work for every new derivative. This predictive capability is a cornerstone of modern computational chemistry and drug discovery.

Reactivity and Functionalization of 2 5 Methylbenzofuran 2 Yl Benzonitrile

Transformations of the Nitrile Group

The cyano group (-C≡N) is a versatile functional group capable of undergoing various transformations, including hydrolysis, reduction, and cycloaddition reactions. researchgate.net

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis : Treatment with aqueous acid, such as sulfuric or hydrochloric acid, initially protonates the nitrogen atom, activating the carbon toward nucleophilic attack by water. chemistrysteps.comrsc.org This process leads to the formation of an imidic acid intermediate, which tautomerizes to the corresponding amide, 2-(5-methylbenzofuran-2-yl)benzamide. Prolonged reaction times or harsher conditions will further hydrolyze the amide to the final carboxylic acid, 2-(5-methylbenzofuran-2-yl)benzoic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis : In the presence of an aqueous base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form the imidic acid, which then rearranges to the amide. Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup yields 2-(5-methylbenzofuran-2-yl)benzoic acid. chemistrysteps.com

| Reaction Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H2SO4 (aq) or HCl (aq), H2O, Δ | 2-(5-Methylbenzofuran-2-yl)benzamide | 2-(5-Methylbenzofuran-2-yl)benzoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), H2O, Δ 2. H3O+ | 2-(5-Methylbenzofuran-2-yl)benzamide | 2-(5-Methylbenzofuran-2-yl)benzoic acid |

The nitrile group can be readily reduced to a primary amine, [2-(5-methylbenzofuran-2-yl)phenyl]methanamine. This transformation is a cornerstone of amine synthesis.

Complex Metal Hydrides : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to produce the amine. chemistrysteps.comlibretexts.org

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum are commonly used. researchgate.net This approach is often preferred for its milder conditions and applicability on an industrial scale. For instance, selective reduction of a nitrile in the presence of an ester can be achieved using Pd/C with formic acid and triethylamine (B128534) or with Raney Cobalt. researchgate.net

| Method | Reagents | Product |

|---|---|---|

| Complex Metal Hydride Reduction | 1. LiAlH4 in THF or Et2O 2. H2O workup | [2-(5-Methylbenzofuran-2-yl)phenyl]methanamine |

| Catalytic Hydrogenation | H2, Raney Ni or Pd/C | [2-(5-Methylbenzofuran-2-yl)phenyl]methanamine |

| Transfer Hydrogenation | Pd/C, Formic Acid, Triethylamine | [2-(5-Methylbenzofuran-2-yl)phenyl]methanamine |

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. A notable example is the reaction with azides to form tetrazole rings. This reaction, often catalyzed by zinc or other Lewis acids, would convert the benzonitrile (B105546) moiety into a 2-(5-methylbenzofuran-2-yl)-5-phenyltetrazole derivative. Such reactions are valuable for the synthesis of nitrogen-rich heterocyclic compounds. researchgate.net While research on cycloadditions of nitrile oxides to benzofuran (B130515) has been reported, the participation of the nitrile group of a 2-aryl benzonitrile as the dipolarophile is a mechanistically plausible pathway. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran and Benzonitrile Rings

The two aromatic systems in the molecule exhibit different reactivities towards substitution reactions.

Electrophilic Aromatic Substitution (EAS) : The benzofuran ring is an electron-rich heterocycle and is thus activated towards electrophiles. tandfonline.com In contrast, the benzonitrile ring is deactivated by the electron-withdrawing cyano group. libretexts.org Therefore, electrophilic attack is expected to occur preferentially on the benzofuran moiety. Theoretical and experimental studies on benzofuran show that electrophilic substitution, such as nitration or halogenation, favors the C3 position over the C2 position, as attack at C3 leads to a more stable cationic intermediate (sigma complex) where the positive charge can be delocalized by the heteroatom without disrupting the benzene (B151609) ring's aromaticity. echemi.com On the less reactive benzonitrile ring, the cyano group acts as a meta-director. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) : This type of reaction requires an aromatic ring to be electron-deficient, typically through the presence of strong electron-withdrawing groups, and to possess a good leaving group. nih.gov The benzonitrile ring is more susceptible to SNAr than the benzofuran ring. If a suitable leaving group (e.g., a halogen) were present on the benzonitrile ring, nucleophilic attack would be favored at the ortho and para positions relative to the deactivating nitrile group. mdpi.com The unsubstituted nature of 2-(5-Methylbenzofuran-2-yl)benzonitrile makes SNAr reactions unlikely without prior functionalization.

Metal-Catalyzed Functionalization at C-H Bonds

Modern synthetic chemistry increasingly utilizes transition-metal catalysis to directly functionalize C-H bonds, offering more atom-economical routes to complex molecules.

Directed C-H Activation : The nitrile group can function as a directing group in ortho-metalation reactions. mdpi.com Using a catalyst like palladium(II) acetate, it is possible to selectively activate and functionalize the C-H bond at the C3 position of the benzonitrile ring (ortho to the nitrile and meta to the benzofuran substituent).

Functionalization of the Benzofuran Ring : The benzofuran scaffold is also amenable to direct C-H functionalization. Palladium-catalyzed C-H arylation, for example, has been shown to be effective at the C3 position of benzofuran-2-carboxamide (B1298429) derivatives. mdpi.comnih.gov A similar strategy could likely be applied to this compound to introduce aryl or other substituents at the C3 position of the benzofuran ring. researchgate.net

Photochemical Reactivity and Excited State Chemistry

The benzofuran moiety is known to be photochemically active. Upon UV irradiation, benzofuran derivatives can undergo a variety of reactions.

Photodimerization : Research has shown that 2-cyano-benzofuran, upon irradiation in the presence of benzophenone (B1666685) or benzaldehyde, can yield dimers of the benzofuran. oup.com This suggests that this compound could potentially undergo dimerization at the furan (B31954) double bond under photochemical conditions. The reaction likely proceeds through an excited singlet state. rsc.org

[2+2] Cycloadditions : Benzofurans can participate in photochemical [2+2] cycloadditions, such as the Paterno-Büchi reaction with ketones like benzophenone, to form oxetanes. oup.com The reaction occurs between the furan double bond of the benzofuran and the carbonyl group of the ketone. tandfonline.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(5-Methylbenzofuran-2-yl)benzamide |

| 2-(5-Methylbenzofuran-2-yl)benzoic acid |

| [2-(5-Methylbenzofuran-2-yl)phenyl]methanamine |

| 2-(5-Methylbenzofuran-2-yl)-5-phenyltetrazole |

| Benzophenone |

| Benzaldehyde |

| Lithium aluminum hydride |

| Raney Nickel |

| Palladium on carbon |

| Palladium(II) acetate |

Regioselective Functionalization of the Methyl Group on the Benzofuran Ring

The methyl group at the 5-position of the this compound scaffold represents a key site for synthetic elaboration, allowing for the introduction of diverse functionalities to modulate the molecule's properties. The reactivity of this methyl group is analogous to that of a benzylic position, rendered susceptible to a variety of transformations due to the adjacent aromatic benzofuran ring system. Functionalization can be achieved through several strategic approaches, including halogenation, oxidation, and metalation, each offering a pathway to a unique set of derivatives.

Side-Chain Halogenation

A primary method for the functionalization of the 5-methyl group is through free-radical halogenation, most commonly bromination. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. The reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the benzofuran ring system. This stabilization favors the selective halogenation of the methyl group over other positions on the aromatic rings.

Research on the side-chain halogenation of 2,3-dimethylbenzofuran (B1586527) has shed light on the regioselectivity of such reactions. rsc.org It was found that under free-radical conditions, halogenation preferentially occurs at the methyl group in the 2-position, while heterolytic conditions favor the 3-position. rsc.org For this compound, the 5-methyl group is the sole benzylic position on the benzofuran core, thus directing the regioselectivity of the halogenation to this site under radical conditions.

The resulting 5-(halomethyl)benzofuran derivative is a versatile intermediate. The newly introduced halogen can be readily displaced by a variety of nucleophiles, such as cyanides, azides, alkoxides, and thiolates, to introduce a wide range of functional groups. Furthermore, it can be utilized in the formation of organometallic reagents or as a substrate in cross-coupling reactions.

| Substrate Analogue | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-Dimethylbenzofuran | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, reflux | 2-(Bromomethyl)-3-methylbenzofuran | Not Specified | rsc.org |

| Toluene (B28343) | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | Benzyl bromide | High | General Knowledge |

Oxidation Reactions

The 5-methyl group can be oxidized to various oxidation states, including the corresponding aldehyde, carboxylic acid, or alcohol. The choice of oxidizing agent and reaction conditions determines the final product.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group directly to a carboxylic acid, yielding 2-(2-cyanophenyl)benzofuran-5-carboxylic acid. This transformation is robust but can be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule.

Milder and more selective oxidizing agents can be employed to obtain the aldehyde, 2-(2-cyanophenyl)-5-formylbenzofuran. Reagents such as manganese dioxide (MnO₂), selenium dioxide (SeO₂), or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) are often used for this purpose. The aldehyde is a particularly useful intermediate, as it can undergo a wide array of subsequent reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations.

Alternatively, the introduction of a hydroxyl group to form 2-(2-cyanophenyl)-5-(hydroxymethyl)benzofuran can be achieved through a two-step process involving initial halogenation followed by nucleophilic substitution with a hydroxide source or by direct oxidation under specific conditions, although the latter can be challenging to control.

| Desired Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic, aqueous, heat |

| Aldehyde | Manganese Dioxide (MnO₂) | Inert solvent (e.g., dichloromethane), room temperature or heat |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane, room temperature |

Metalation and Subsequent Functionalization

Direct deprotonation of the 5-methyl group using a strong base, such as an organolithium reagent (e.g., n-butyllithium or s-butyllithium), can generate a benzylic carbanion. This powerful nucleophile can then be reacted with a wide variety of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. The presence of the heteroatoms in the benzofuran ring and the nitrile group can influence the acidity of the methyl protons and potentially direct the lithiation. The use of additives like tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and facilitate the deprotonation.

Once the benzylic anion is formed, it can be quenched with electrophiles such as:

Alkyl halides: to introduce longer alkyl chains.

Carbonyl compounds (aldehydes and ketones): to form secondary and tertiary alcohols, respectively.

Carbon dioxide: to yield the corresponding carboxylic acid derivative after acidic workup.

Silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride): to introduce a silyl group, which can be useful as a protecting group or for further transformations.

This methodology provides a highly versatile route for the elaboration of the 5-methyl group, offering access to a broad spectrum of derivatives that would be difficult to synthesize through other means.

| Electrophile | Functional Group Introduced |

|---|---|

| Alkyl Halide (R-X) | Alkyl (-R) |

| Aldehyde (RCHO) | Secondary Alcohol (-CH(OH)R) |

| Ketone (R₂CO) | Tertiary Alcohol (-C(OH)R₂) |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Trimethylsilyl Chloride (TMSCl) | Silyl (-Si(CH₃)₃) |

Future Research Directions and Unexplored Avenues for 2 5 Methylbenzofuran 2 Yl Benzonitrile

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

Currently, there are no established, optimized synthetic routes for 2-(5-Methylbenzofuran-2-yl)benzonitrile in the public domain. Future research should prioritize the development of synthetic methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

Key Research Objectives:

Exploration of Palladium-Catalyzed Cross-Coupling Reactions: Investigation into Suzuki, Stille, or Sonogashira coupling reactions could provide a convergent and efficient synthesis. For instance, the coupling of a 2-halobenzonitrile with a 5-methyl-2-benzofuranylboronic acid derivative or a related organometallic reagent could be a viable strategy.

Development of C-H Activation Strategies: Direct arylation of 5-methylbenzofuran (B96412) at the 2-position with 2-halobenzonitriles would be an atom-economical approach, minimizing the generation of waste.

Flow Chemistry for Scalability: The implementation of continuous flow synthesis could offer a safer, more scalable, and reproducible method for the production of this compound, which would be crucial for any potential industrial applications.

A comparative analysis of these potential synthetic routes is presented in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Palladium-Catalyzed Cross-Coupling | High yields, good functional group tolerance | Pre-functionalization of starting materials, cost of palladium catalysts |

| C-H Activation | High atom economy, reduced waste | Regioselectivity control, potentially harsh reaction conditions |

| One-Pot Synthesis | Reduced reaction time and purification steps | Compatibility of reagents and intermediates |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Initial setup cost and optimization of flow parameters |

Comprehensive Exploration of Novel Reactivity Pathways and Unexpected Transformations

The unique electronic and steric environment of this compound, arising from the juxtaposition of the electron-rich benzofuran (B130515) ring and the electron-withdrawing nitrile group, suggests a rich and potentially unexplored reactivity profile.

Prospective Research Areas:

Transformations of the Nitrile Group: Systematic investigation into the hydrolysis, reduction, and cycloaddition reactions of the nitrile functionality could lead to a diverse range of derivatives, such as carboxylic acids, amines, and tetrazoles. The synthesis of benzofuran-tetrazole hybrids has been reported for related structures, suggesting this could be a fruitful avenue.

Electrophilic and Nucleophilic Aromatic Substitution: A detailed study of the regioselectivity of electrophilic substitution on both the benzofuran and benzonitrile (B105546) rings would provide fundamental insights into the compound's reactivity. Conversely, nucleophilic aromatic substitution on the benzonitrile ring could be explored.

Photochemical and Thermal Reactivity: The response of this compound to photochemical and thermal stimuli is currently unknown and could lead to novel molecular rearrangements or cycloaddition products.

Advanced Computational Studies for Predictive Modeling and Rational Design of Derivatives

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and for the rational design of new derivatives with desired characteristics. nih.govresearchgate.net

Suggested Computational Investigations:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. This can also help in understanding the reactivity by calculating molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps.

Molecular Docking Studies: If a biological target is identified, molecular docking simulations could predict the binding affinity and mode of interaction of this compound and its derivatives, guiding the design of potential therapeutic agents. Similar studies have been conducted for other benzofuran derivatives.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: QTAIM analysis can provide a deeper understanding of the nature of the chemical bonds and non-covalent interactions within the molecule and in its potential complexes.

| Computational Method | Information to be Gained | Potential Impact |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, spectroscopic properties | Understanding of fundamental properties and reactivity |

| Molecular Docking | Binding affinity and mode of interaction with biological targets | Rational design of bioactive molecules |

| QTAIM Analysis | Nature of chemical bonds and non-covalent interactions | Deeper insight into molecular stability and intermolecular interactions |

Integration into More Complex Molecular Architectures for Fundamental Chemical Studies

The this compound scaffold can serve as a valuable building block for the synthesis of more complex and functionally diverse molecular architectures.

Future Synthetic Goals:

Synthesis of Macrocycles and Cages: The nitrile group can be utilized in multicomponent reactions or as a precursor for ligands to construct novel supramolecular structures. The precise recognition of benzonitrile derivatives by supramolecular macrocycles has been demonstrated, suggesting potential in this area. nih.gov

Incorporation into Polymers: Polymerization of functionalized derivatives of this compound could lead to new materials with interesting optical or electronic properties.

Development of Molecular Probes and Sensors: By attaching fluorophores or other reporter groups, derivatives of this compound could be developed as chemical sensors for specific analytes.

Investigating Solid-State Properties, Polymorphism, and Crystal Engineering of this compound

The solid-state properties of a compound are critical for its application in materials science and pharmaceuticals. A thorough investigation of the crystallography of this compound is warranted.

Key Research Questions:

Single Crystal X-ray Diffraction: Obtaining a single crystal structure would provide definitive information about its molecular conformation, packing arrangement, and intermolecular interactions in the solid state.

Polymorphism Screening: A systematic screening for different crystalline forms (polymorphs) is essential, as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability.

Crystal Engineering Studies: Understanding the intermolecular interactions, such as hydrogen bonds and π-π stacking, can enable the rational design of co-crystals with tailored properties.

Q & A

Basic: What synthetic routes are recommended for 2-(5-Methylbenzofuran-2-yl)benzonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves substitution reactions and cross-coupling methodologies. For example, Wittig reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides can introduce substituents to the benzofuran backbone . Key steps include:

- Substrate Preparation : Bromination of intermediates like 2-(bromomethyl)benzonitrile to generate reactive electrophiles.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states and enhance reaction rates.

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

- Characterization : Confirm structure via IR (C≡N stretch ~2220 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts δ 7.0–8.5 ppm), and HR-MS (exact mass ±5 ppm) .

Advanced: How does the structural configuration influence electronic properties in TADF materials for OLEDs?

Answer:

The compound’s benzofuran-nitrile core enables intramolecular charge transfer (ICT), critical for thermally activated delayed fluorescence (TADF). Key factors:

- Donor-Acceptor Geometry : The methylbenzofuran acts as an electron donor, while the nitrile group serves as an acceptor, reducing the singlet-triplet energy gap (ΔEST) to <0.3 eV .

- Substituent Effects : Electron-withdrawing groups (e.g., nitrile) enhance spin-orbit coupling, improving radiative decay rates. Computational modeling (TD-DFT) is recommended to predict emission spectra .

Basic: What analytical techniques confirm structural integrity post-synthesis?

Answer:

Critical techniques include:

- NMR Spectroscopy : ¹H NMR resolves aromatic protons and methyl group multiplicity (e.g., singlet for methylbenzofuran at δ 2.4 ppm). ¹³C NMR identifies nitrile carbon at ~115 ppm .

- Mass Spectrometry : HR-MS with ESI+ or EI ionization confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C₁₅H₁₀N₂O).

- X-ray Crystallography : Slow evaporation from acetonitrile yields single crystals for unambiguous structural validation (space group P2₁/c, R-factor <0.05) .

Advanced: How can contradictions in reported biological activities be resolved?

Answer:

Discrepancies in cytotoxicity data (e.g., IC₅₀ variations across cell lines) require:

- Standardized Assays : Use MTT or SRB assays with consistent cell culture conditions (e.g., MDA-MB-231 vs. MCF-7 breast cancer lines) .

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., 4-methoxy vs. 3-chloro substituents) to identify pharmacophores. Docking studies (AutoDock Vina) can predict binding affinities to targets like aromatase .

Advanced: How do computational methods predict biological interactions?

Answer:

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with receptors (e.g., estrogen receptor-α). Key parameters: Glide SP scoring, ligand strain energy <5 kcal/mol .

- MD Simulations : GROMACS simulations (50 ns, NPT ensemble) assess binding stability (RMSD <2 Å) and hydration effects .

Basic: What are key considerations for crystallization experiments?

Answer:

- Solvent Selection : Acetonitrile or ethanol promotes slow nucleation. Avoid high-boiling solvents to prevent amorphous precipitates .

- Temperature Gradient : Cooling from 60°C to 4°C at 0.5°C/min enhances crystal growth.

- Seeding : Introduce microcrystals to control polymorphism.

Advanced: How does the nitrile group affect cross-coupling reactivity?

Answer:

The nitrile group acts as a strong electron-withdrawing group, activating aryl halides for Suzuki-Miyaura couplings. Key observations:

- Catalyst Compatibility : Pd(OAc)₂ with SPhos ligand achieves >80% yield in coupling with boronic esters .

- Side Reactions : Nitrile hydrolysis to amides can occur under basic conditions (pH >10); use neutral buffers (e.g., phosphate, pH 7) to suppress degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.